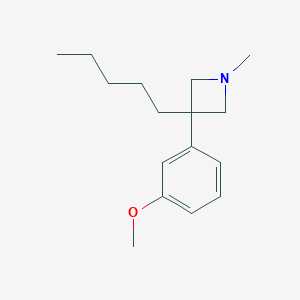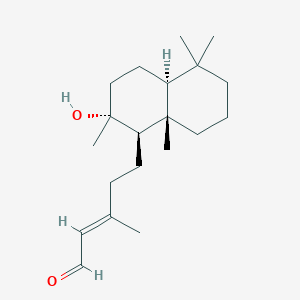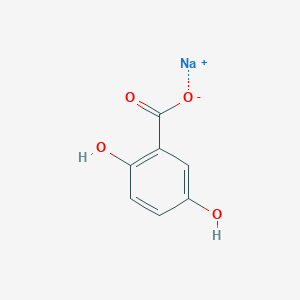
1-Azido-3-chloro-2-propanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-azido-3-chloro-2-propanol typically involves the introduction of an azido group into a suitable propanol precursor. Methods for azidation include the use of sodium azide (NaN3) in the presence of a suitable activating agent or catalyst. For example, cerium(III) chloride has been employed to promote the highly regioselective ring opening of epoxides with sodium azide, leading to the formation of 1,2-azidoalcohols under mild conditions, which could be related to the synthesis approach for 1-azido-3-chloro-2-propanol derivatives (Sabitha et al., 2002).
Applications De Recherche Scientifique
Azeotropic Distillation : A study by Pla-Franco et al. (2019) discusses azeotropic distillation using diisopropyl ether for effectively separating 1-propanol from its aqueous solution, indicating potential applications in energy-efficient separation processes (Pla-Franco et al., 2019).
Asymmetric Synthesis : Huang Yu-me (2015) reported on the efficient and selective synthesis of 3-chloro-1-phenyl-1-propanol using immobilized Acetobacter sp. CCTCC M209061 cells, highlighting its potential in industrial synthesis (Huang Yu-me, 2015).
Toxicological Studies : Research conducted by Heywood et al. (1978) investigated the toxic effects of 1-amino-3-chloro-2-propanol hydrochloride in rhesus monkeys, contributing to our understanding of its potential health impacts (Heywood et al., 1978).
Catalysis : A study by Roselin et al. (2012) demonstrated the use of nanocrystalline ZSM-5 catalysts for the selective formation of 1-acetoxy-3-chloro-2-propanol from epichlorohydrin, showcasing an alternative method for chemical synthesis (Roselin et al., 2012).
Enantioselective Acetylation : Pchelka et al. (2000) explored the lipase-catalyzed enantioselective acetylation for resolving racemic 1-azido-3-aryloxy-2-propanols, significant for producing optically active alcohols and acetates (Pchelka et al., 2000).
Antidepressant Synthesis : Choi et al. (2010) reported on the use of yeast reductase YOL151W for the efficient and enantioselective synthesis of (S)-3-chloro-1-phenyl-1-propanol, a potential pathway for creating antidepressant drugs (Choi et al., 2010).
Surface Chemistry : Shao et al. (2010) studied the covalent attachment of 3-chloro-1-propanol to Si(100)-21 surfaces, which has implications for material science and surface modifications (Shao et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-azido-3-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDTUEXOVFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450339 | |
| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-3-chloro-2-propanol | |
CAS RN |
51275-91-3 | |
| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



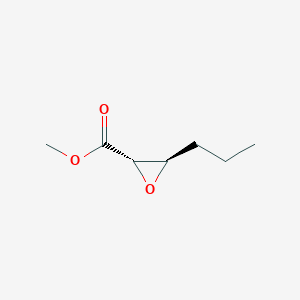
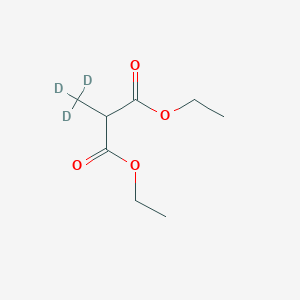

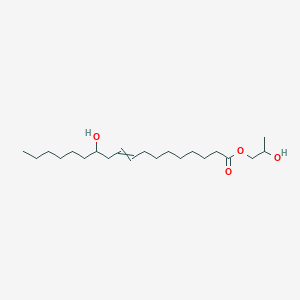
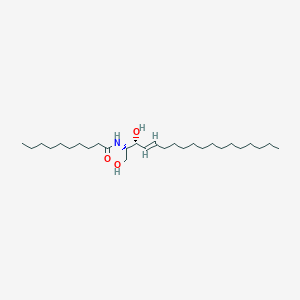

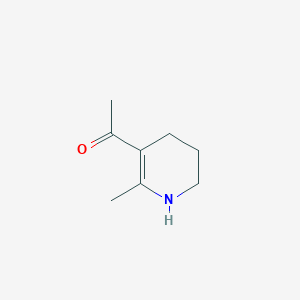
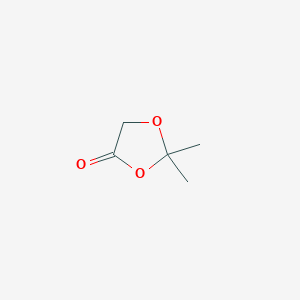
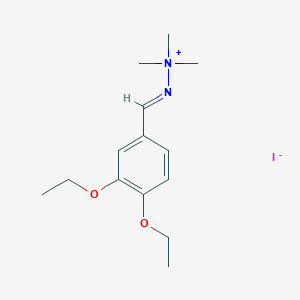
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)
